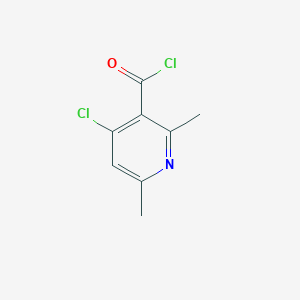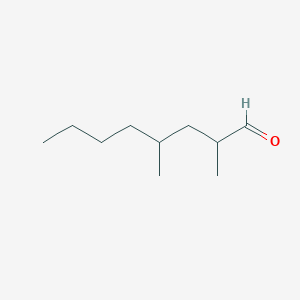![molecular formula C30H41NO6 B14387797 Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-73-5](/img/structure/B14387797.png)
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain, a benzoate group, and a nitrobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is followed by the introduction of the nitrobenzoyl group through a nucleophilic substitution reaction. The overall process can be summarized as follows:
Esterification: 3-hydroxybenzoic acid reacts with hexadecanol in the presence of an acid catalyst (e.g., sulfuric acid) to form hexadecyl 3-hydroxybenzoate.
Nucleophilic Substitution: Hexadecyl 3-hydroxybenzoate reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Hexadecyl 3-[(4-aminobenzoyl)oxy]benzoate.
Reduction: 3-hydroxybenzoic acid and hexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyl benzoate: Lacks the nitrobenzoyl group, making it less reactive.
Hexadecyl 4-nitrobenzoate: Similar structure but lacks the additional benzoate group.
Hexadecyl 3-hydroxybenzoate: Precursor in the synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate.
Uniqueness
This compound is unique due to the presence of both a nitrobenzoyl group and a benzoate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
89882-73-5 |
|---|---|
Formule moléculaire |
C30H41NO6 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
hexadecyl 3-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)26-17-16-18-28(24-26)37-30(33)25-19-21-27(22-20-25)31(34)35/h16-22,24H,2-15,23H2,1H3 |
Clé InChI |
ZQKSIYGLLKVWRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


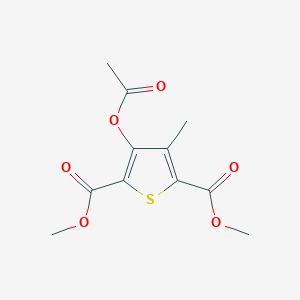
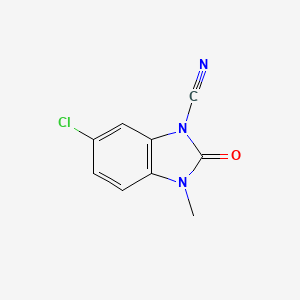
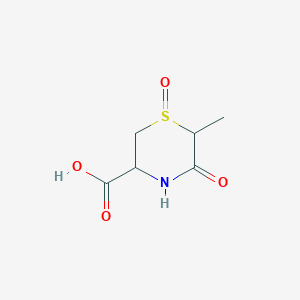
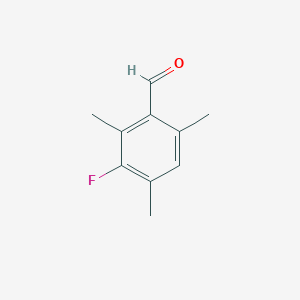

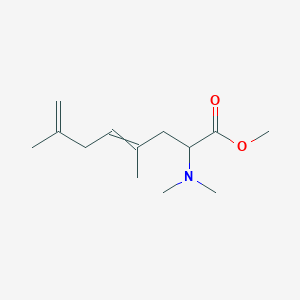
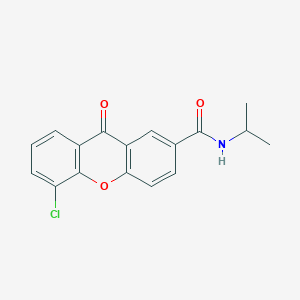

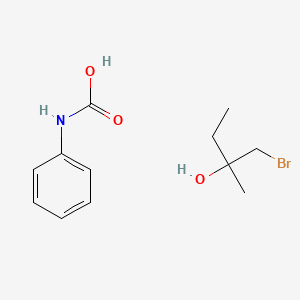


![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
